bicyclo-PGE2
bicyclo-PGE2
Bicyclo-pge2 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, bicyclo-pge2 is considered to be an eicosanoid lipid molecule. Bicyclo-pge2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Bicyclo-pge2 has been detected in multiple biofluids, such as blood and urine. Within the cell, bicyclo-pge2 is primarily located in the membrane (predicted from logP) and cytoplasm.
Bicyclo-PGE2 is a prostanoid.
Bicyclo-PGE2 is a prostanoid.
Brand Name:
Vulcanchem
CAS No.:
109826-53-1
VCID:
VC20836938
InChI:
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1
SMILES:
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O
Molecular Formula:
C20H30O4
Molecular Weight:
334.4 g/mol
bicyclo-PGE2
CAS No.: 109826-53-1
Cat. No.: VC20836938
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bicyclo-pge2 belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five member ring, and are based upon the fatty acid arachidonic acid. Thus, bicyclo-pge2 is considered to be an eicosanoid lipid molecule. Bicyclo-pge2 is considered to be a practically insoluble (in water) and relatively neutral molecule. Bicyclo-pge2 has been detected in multiple biofluids, such as blood and urine. Within the cell, bicyclo-pge2 is primarily located in the membrane (predicted from logP) and cytoplasm. Bicyclo-PGE2 is a prostanoid. |
|---|---|
| CAS No. | 109826-53-1 |
| Molecular Formula | C20H30O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1 |
| Standard InChI Key | CGCZPIJMGKLVTQ-PAJBVNRRSA-N |
| Isomeric SMILES | CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O |
| SMILES | CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O |
| Canonical SMILES | CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O |
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